Product packaging for Dichloromethyl methyl ether(Cat. No.:CAS No. 4885-02-3)

Dichloromethyl methyl ether

Cat. No.: B046365
CAS No.: 4885-02-3
M. Wt: 114.96 g/mol
InChI Key: GRTGGSXWHGKRSB-UHFFFAOYSA-N
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Description

Overview of Dichloromethyl Methyl Ether as a Strategic Reagent

This compound, with the chemical formula C₂H₄Cl₂O, is an ether characterized by a dichloromethyl group and a methyl group. wikipedia.org It is primarily utilized as a potent formylating and chloromethylating agent in a variety of organic reactions. wikipedia.orgchemimpex.com Its ability to introduce a formyl group (-CHO) or a chloromethyl group (-CH₂Cl) into organic molecules makes it an invaluable tool for synthetic chemists. chemimpex.com

One of the most prominent applications of this compound is in the Rieche formylation , a reaction that introduces a formyl group onto electron-rich aromatic compounds. wikipedia.orgsynarchive.com This electrophilic aromatic substitution reaction is typically carried out in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.orgcommonorganicchemistry.com The reaction proceeds through the formation of a dichloromethyl cation, which acts as the electrophile, followed by hydrolysis to yield the aromatic aldehyde. orgsyn.org

Beyond formylation, this compound serves as a reagent for the deoxygenative chlorination of aldehydes and alcohols, converting them into geminal dichlorides and chlorides, respectively, with high efficiency. researchgate.net It is also employed in the synthesis of acid chlorides from carboxylic acids and in the preparation of orthoesters. orgsyn.org The reagent's utility extends to the synthesis of complex molecules, including pharmaceuticals and specialty polymers. chemimpex.com

The strategic importance of this compound lies in its ability to act as a synthetic equivalent of a formyl cation. d-nb.info This allows for the construction of aldehydes, which are key functional groups that can be further transformed into a wide array of other functionalities, such as alcohols, carboxylic acids, and alkenes. mdpi.com

Historical Context of this compound in Chemical Transformations

The use of this compound in organic synthesis has a rich history, with its synthesis first being reported through various methods, including the chlorination of chlorodimethyl ether and the reaction of methyl formate (B1220265) with phosphorus pentachloride. orgsyn.org

A pivotal moment in the history of this reagent was the discovery of the Rieche formylation by Alfred Rieche in 1960. wikipedia.orgsynarchive.com This reaction provided a general and effective method for the formylation of a wide range of aromatic compounds, including polynuclear aromatics, phenols, phenol (B47542) ethers, and heterocyclic compounds. orgsyn.org The original procedure, as detailed in Organic Syntheses, involves the reaction of an aromatic compound with this compound in the presence of a Lewis acid like titanium tetrachloride. orgsyn.org

Prior to the widespread adoption of the Rieche formylation, other methods for introducing a formyl group existed, such as the Gattermann-Koch, Vilsmeier-Haack, Duff, and Sommelet reactions. wikipedia.org However, the Rieche formylation offered a broader scope and became a valuable addition to the synthetic chemist's toolkit. mdma.ch

Early investigations also explored the reactivity of this compound in other transformations. It was recognized for its ability to replace carbonyl and hydroxyl oxygens with chlorine, finding use in the preparation of α-acetochlorosugars and acid chlorides derived from acetylated sugars and amino acids. orgsyn.org Kinetic studies have also been conducted to understand the mechanism of chloromethylation reactions using this compound, suggesting the formation of a highly selective methoxymethyl cation as the key electrophile. nih.gov

Significance of this compound in Contemporary Synthetic Methodologies

This compound continues to be a significant reagent in modern organic synthesis, with ongoing research expanding its applications and refining its use. Its role in the formylation of electron-rich aromatic rings remains a cornerstone of its utility. mdpi.com Recent studies have extensively explored the scope and limitations of the titanium tetrachloride-mediated formylation, demonstrating its effectiveness for a wide range of phenols, and methoxy- and methylbenzenes. mdpi.com The regioselectivity of this process is a key area of investigation, with findings suggesting it is highly influenced by the coordination between the aromatic substrate and the Lewis acid. mdpi.com

Modern advancements have also focused on developing milder and more efficient formylation methods. For instance, a direct and mild formylation of substituted benzenes has been developed using this compound in combination with silver trifluoromethanesulfonate (B1224126) (AgOTf). acs.orgnih.gov This method allows for the formylation of various benzene (B151609) derivatives at temperatures as low as -78 °C, preserving sensitive functional groups. acs.orgnih.gov

Furthermore, the versatility of this compound is highlighted by its use in the synthesis of more complex structures. It has been employed in the regioselective double Rieche formylation of dibromo[2.2]paracyclophanes, showcasing its utility in constructing intricate molecular architectures. researchgate.net Its application has even been extended to the functionalization of carbon nanotubes, demonstrating its relevance in materials science. rsc.org

The reagent's utility in deoxygenative chlorination reactions has also been a subject of recent interest. The combination of this compound and titanium tetrachloride provides a highly efficient system for converting aldehydes and alcohols to their corresponding chlorides. researchgate.net This method can be coupled with a subsequent Rieche formylation to synthesize aromatic dialdehydes. researchgate.net

The table below summarizes key contemporary applications of this compound:

ApplicationSubstrateCatalyst/Co-reagentKey Features
Rieche Formylation Electron-rich aromatics (phenols, anilines, etc.)TiCl₄, SnCl₄, AlCl₃General and efficient formylation method. wikipedia.orgcommonorganicchemistry.com
Mild Formylation Substituted benzenesAgOTfLow-temperature reaction, preserves sensitive groups. acs.orgnih.gov
Deoxygenative Chlorination Aldehydes, AlcoholsTiCl₄High-yield conversion to geminal dichlorides and chlorides. researchgate.net
Functionalization of Nanomaterials Carbon NanotubesTiCl₄One-step, versatile functionalization route. rsc.org
Synthesis of Complex Molecules Dibromo[2.2]paracyclophanesTiCl₄Regioselective double formylation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl2O B046365 Dichloromethyl methyl ether CAS No. 4885-02-3

Properties

IUPAC Name

dichloro(methoxy)methane
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InChI

InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRTGGSXWHGKRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O
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DSSTOX Substance ID

DTXSID2063636
Record name Dichloromethyl methyl ether
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Molecular Weight

114.96 g/mol
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CAS No.

4885-02-3
Record name Dichloromethyl methyl ether
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Record name Dichloromethoxymethane
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Record name Dichloromethyl methyl ether
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Record name Methane, dichloromethoxy-
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Record name Dichloromethyl methyl ether
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Record name Dichloromethoxymethane
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Synthesis and Advanced Preparative Methodologies of Dichloromethyl Methyl Ether

Established Synthetic Routes to Dichloromethyl Methyl Ether

The synthesis of this compound has been accomplished via multiple established methods, including the chlorination of chlorodimethyl ether, reaction with sulfuryl chloride, and the treatment of methyl formate (B1220265) with phosphorus pentachloride. orgsyn.org

One of the primary methods for synthesizing this compound involves the chlorination of chlorodimethyl ether (ClCH₂OCH₃). orgsyn.orgsmolecule.com This process can be carried out in either the liquid or gas phase. orgsyn.org

The gas-phase method involves the reaction of chlorodimethyl ether vapors with chlorine gas, typically initiated by UV light. smolecule.com This photochemical reaction is exothermic and requires careful temperature control, generally maintained between 80–120°C, to minimize the formation of byproducts such as formaldehyde (B43269). smolecule.com A molar ratio of approximately 2:1 (ether to chlorine) is often employed to suppress radical chain termination. smolecule.com This scalable industrial process does not necessitate a catalyst as the reaction is initiated by light. smolecule.com

Vapor-phase photochemical chlorination of dimethyl ether has also been explored as a route to chlorinated dimethyl ethers. acs.org This process can be adapted for the dichlorination of dimethyl ether in a single pass with multiple chlorine injections, yielding bis(chloromethyl) ether at around 70%. acs.org

The liquid-phase chlorination of chlorodimethyl ether is another viable route. orgsyn.org Detailed parameters for this method are less commonly available in general literature but represent a foundational technique for the preparation of this compound.

An alternative synthesis involves the reaction of chlorodimethyl ether with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as benzoyl peroxide. orgsyn.org This method provides a pathway to this compound, though it is cited less frequently than other established routes. orgsyn.org The use of sulfuryl chloride and benzoyl peroxide is a known method for the chlorination of various organic compounds. google.com

A widely utilized and well-documented laboratory-scale synthesis of this compound involves the reaction of methyl formate (HCOOCH₃) with phosphorus pentachloride (PCl₅). orgsyn.orgwikipedia.orgprepchem.com This method is noted for producing the target compound in good yield and purity. orgsyn.orgtaylorandfrancis.com

The reaction is typically conducted by adding methyl formate to a stirred suspension of phosphorus pentachloride. orgsyn.orgorgsyn.org To manage the exothermic nature of the reaction, the vessel is cooled, often with an ice bath, to maintain a temperature of 10–20°C during the addition. orgsyn.orgprepchem.comorgsyn.org After the addition is complete, the mixture is stirred at a temperature below 30°C until all the phosphorus pentachloride has dissolved, which typically takes about an hour. orgsyn.orgorgsyn.org

ParameterValue
Reactants Methyl Formate, Phosphorus Pentachloride
Solvent/Medium Phosphorus Oxychloride
Temperature 10–20°C (during addition), <30°C (post-addition)
Reaction Time ~1.75 hours for addition, ~1 hour for dissolution
Yield 77–84%

In this synthetic procedure, phosphorus oxychloride (POCl₃) serves as a suspension medium for the solid phosphorus pentachloride. orgsyn.orgorgsyn.org This creates a more homogeneous reaction mixture, facilitating a smoother and more controlled reaction between the liquid methyl formate and the suspended phosphorus pentachloride. orgsyn.orgorgsyn.org An important practical aspect of this method is that the phosphorus oxychloride generated during the workup can be recovered and recycled for subsequent batches. orgsyn.orgorgsyn.org

Following the reaction, the crude this compound must be carefully purified. Direct fractional distillation of the reaction mixture is generally avoided as it can lead to extensive decomposition. orgsyn.orgorgsyn.org Therefore, an initial distillation is performed under reduced pressure (80–120 mm Hg) with a bath temperature of 50–65°C. orgsyn.orgprepchem.comorgsyn.org The receiver is cooled to between -10°C and -20°C to collect the volatile product. orgsyn.orgorgsyn.org

The collected distillate is then subjected to a more precise fractional distillation through a vacuum-jacketed column. orgsyn.orgorgsyn.org The fraction boiling between 82–85.5°C is collected as pure this compound. orgsyn.orgorgsyn.org Due to its sensitivity to moisture, the final product must be stored under anhydrous conditions. orgsyn.orgorgsyn.org All apparatus used in the synthesis should be fitted with drying tubes to prevent the ingress of atmospheric moisture. orgsyn.orgorgsyn.org

Treatment of Methyl Formate with Phosphorus Pentachloride

Modernized and Sustainable Synthetic Approaches for this compound

Recent advancements in chemical synthesis have led to the development of new methodologies for producing this compound that are safer, more scalable, and align with the principles of green chemistry.

A notable modern method involves the reaction of alkyl formates with oxalyl chloride, catalyzed by N-methylformanilide. researchgate.netresearchgate.netjst.go.jp This approach has been shown to be an efficient and general preparation method for dichloromethyl alkyl ethers. jst.go.jp

This synthetic route offers significant advantages, particularly for large-scale production. researchgate.netresearchgate.net The experimental procedure is straightforward and avoids the use of particularly harmful reagents that are often associated with traditional methods. researchgate.netresearchgate.net This makes the process more amenable to industrial application where safety and environmental impact are major considerations. The use of N-methylformanilide as a catalyst is crucial, as N,N-dimethylformamide has been found to be unsuitable for this particular reaction. researchgate.net

Traditional methods for synthesizing this compound often involve reagents like phosgene, which is highly toxic. The use of oxalyl chloride in this modern approach presents a less hazardous alternative. researchgate.net Furthermore, older methods for the formylation of aromatic compounds, a key application of DCME, often required harsh conditions and strong Lewis acids like titanium tetrachloride, which can lead to unwanted side reactions and are corrosive. conicet.gov.armdpi.com The N-methylformanilide-catalyzed method provides a milder and more selective alternative. iharanikkei.net

Continuous flow reactors are increasingly being adopted in chemical manufacturing to enhance safety, efficiency, and scalability. researchgate.netmdpi.com For the synthesis of potentially hazardous compounds like this compound, flow chemistry offers a significant advantage by minimizing the volume of reactive material at any given time. researchgate.net A method for synthesizing chloromethyl methyl ether, a related compound, using a continuous flow reactor has been developed, highlighting the potential for similar applications in DCME production. google.com This approach allows for rapid reaction times and simplified operations, making it suitable for industrial production. google.com

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of DCME from alkyl formates and oxalyl chloride aligns with these principles by avoiding highly toxic reagents. researchgate.net The development of environmentally benign methods applicable to large-scale synthesis is a key goal in modern organic process research. acs.org The pursuit of catalytic methods, waste reduction, and the use of safer solvents are central to making the production and use of DCME more sustainable. conicet.gov.arrsc.org

Synthesis from Alkyl Formates and Oxalyl Chloride with N-Methylformanilide Catalysis

Comparative Analysis of this compound Synthetic Efficiency and Selectivity

The efficiency and selectivity of this compound synthesis are critical factors in its practical application. Different synthetic methods exhibit varying degrees of success in these areas.

The method utilizing alkyl formates and oxalyl chloride with N-methylformanilide catalysis demonstrates high efficiency and is applicable to large-scale synthesis. researchgate.net In formylation reactions, the choice of reagents and catalyst significantly impacts regioselectivity. For instance, the formylation of certain pyrrole (B145914) derivatives with dichloromethyl alkyl ethers can achieve nearly quantitative yields with high regioselectivity. acs.org

Below is a comparative table of different synthetic approaches for this compound and its application in formylation reactions:

Synthetic Method/Application Reagents Catalyst/Conditions Advantages Limitations Yield/Selectivity
From Alkyl Formates Alkyl formates, Oxalyl chlorideN-MethylformanilideSimple procedure, suitable for large-scale synthesis, avoids harmful reagents. researchgate.netresearchgate.netN,N-Dimethylformamide is not a suitable catalyst. researchgate.netGood to high yields. iharanikkei.net
Rieche Formylation (Traditional) This compound, Aromatic compoundTitanium tetrachloride (TiCl₄)Generally applicable to various aromatic compounds. orgsyn.orgUse of corrosive and hazardous Lewis acids. conicet.gov.arVariable, can be high for electron-rich aromatics. mdpi.com
Rieche Formylation (Improved) This compound, Aromatic compoundSilver trifluoromethanesulfonate (B1224126)Milder conditions, tolerant of various protecting groups. researchgate.netHigher cost of silver-based catalyst.Good yields at low temperatures. researchgate.net
Continuous Flow Synthesis Acetyl chloride, Dimethoxymethane (B151124)Trifluoromethanesulfonic acid or perchloric acidFast reaction, simple operation, suitable for production. google.comFocused on chloromethyl methyl ether, but applicable in principle.Not specified for DCME.

Reaction Mechanisms and Mechanistic Investigations of Dichloromethyl Methyl Ether

Electrophilic Activation Mechanisms

The electrophilicity of the carbon atom in the dichloromethyl group is enhanced through interaction with Lewis acids. This activation is a crucial first step in many of its synthetic applications, particularly in formylation reactions.

Lewis acids coordinate to one of the chlorine atoms or the ether oxygen of dichloromethyl methyl ether, facilitating the departure of a chloride ion and generating a highly reactive electrophilic intermediate. The choice of Lewis acid can influence the reaction conditions and selectivity. researchgate.netnih.gov

Titanium tetrachloride (TiCl₄) is a commonly employed Lewis acid for activating this compound, particularly in the formylation of electron-rich aromatic compounds. mdpi.comwikipedia.org This process, known as the Rieche formylation, is a variation of the Friedel-Crafts acylation. synarchive.com In this reaction, TiCl₄ activates the this compound, which then acts as the formylating agent. mdpi.comwikipedia.org The reaction is typically carried out in a dry solvent like dichloromethane (B109758) at low temperatures. mdpi.com The regioselectivity of the formylation is often influenced by the coordination between the substrate's atoms and the titanium metal core. mdpi.comnih.gov

Studies have explored the scope of this TiCl₄-mediated formylation on a variety of activated aromatic rings, including phenols, methoxybenzenes, and methylbenzenes, demonstrating its utility in producing aromatic aldehydes. mdpi.comnih.gov The general procedure involves mixing the aromatic compound with TiCl₄, followed by the addition of this compound. mdpi.com The reaction is then quenched, and the intermediate is hydrolyzed to yield the final aldehyde product. mdpi.comresearchgate.net

Table 1: Formylation of Various Aromatic Rings using this compound and TiCl₄ mdpi.com

EntryAromatic SubstrateProduct(s)Yield (%)
13-Methoxyphenol4-Hydroxy-2-methoxybenzaldehyde17
6-Hydroxy-2-methoxybenzaldehyde & 2-Hydroxy-4-methoxybenzaldehyde (1:3.2 mixture)44
23,5-Dimethoxyphenol2-Hydroxy-4,6-dimethoxybenzaldehyde81
31,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde91
41,3,5-Trimethoxybenzene2,4,6-Trimethoxybenzaldehyde89

Reaction conditions typically involve the use of 2.2 equivalents of TiCl₄ and 1.1 equivalents of this compound relative to the aromatic substrate in dichloromethane at 0 °C. mdpi.com

A milder method for the formylation of substituted benzenes involves the use of silver trifluoromethanesulfonate (B1224126) (AgOTf) as a promoter. researchgate.net This approach allows the reaction to proceed powerfully even at very low temperatures, such as -78 °C. researchgate.net A key advantage of the AgOTf-promoted method is its tolerance of a wide range of phenol-protecting groups, including benzyl (B1604629), methyl, allyl, and propargyl ethers, which can be partially cleaved under conventional Rieche conditions using stronger Lewis acids like TiCl₄. researchgate.net This improved procedure enables the direct, one-step formylation of various aromatic compounds over short reaction times (10–30 minutes) and proceeds smoothly at temperatures ranging from -78 to 0 °C. researchgate.net

The activation of this compound by a Lewis acid (LA) leads to the formation of a key reactive electrophile. The Lewis acid coordinates to a chlorine atom, facilitating its abstraction and generating a methoxychlorocarbenium ion, [CH(Cl)OCH₃]⁺. This cation is a potent electrophile. A plausible alternative intermediate is an oxocarbenium species. mdpi.com In the context of the Rieche formylation, this electrophilic intermediate is the species that undergoes attack by the electron-rich aromatic ring. mdpi.comresearchgate.net In reactions with bases, this compound can undergo α-dehydrochlorination to form an intermediate known as methoxychloromethylene, a type of carbene. acs.orgacs.org

Activation of the Dichloromethyl Group by Lewis Acids

Nucleophilic Attack Pathways

Once the reactive electrophile is generated, it is susceptible to attack by various nucleophiles. A prominent example is the reaction with electron-rich aromatic systems.

This compound reacts with aromatic compounds under Friedel-Crafts conditions to furnish aromatic aldehydes after a hydrolysis workup. synarchive.comorgsyn.org This reaction, often referred to as the Rieche formylation, is a significant method for introducing a formyl group onto an aromatic ring. wikipedia.orgsynarchive.com

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. ub.edu

Activation: The Lewis acid, such as TiCl₄ or AlCl₃, activates the this compound to generate the electrophilic methoxychlorocarbenium ion. mdpi.comsynarchive.com

Nucleophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the carbenium ion. This forms a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding an α-chloro-α-methoxy-methyl substituted aromatic compound.

Hydrolysis: This intermediate is then hydrolyzed during the aqueous workup to give the final aromatic aldehyde product. researchgate.netorgsyn.org

This formylation method is particularly effective for electron-rich aromatic compounds like phenols, anisoles, and alkylbenzenes. mdpi.comsynarchive.com

Chlorination Mechanisms with Carboxylic Acids

This compound can serve as a chlorinating agent for the conversion of carboxylic acids to their corresponding acyl chlorides. The mechanism involves the initial reaction of the carboxylic acid with this compound.

The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic carbon of this compound. This is followed by the elimination of a chloride ion. The resulting intermediate then undergoes rearrangement and elimination of methyl formate (B1220265) and hydrogen chloride to furnish the acyl chloride. An alternative reagent for this transformation is the highly toxic chloromethyl methyl ether, for which a similar mechanism is proposed. chegg.com

Deoxygenative Chlorination of Aldehydes and Alcohols

A system comprising this compound and a Lewis acid like TiCl₄ can efficiently perform the deoxygenative chlorination of aldehydes and alcohols. researchgate.netresearchgate.netatauni.edu.tr This method converts aldehydes to geminal dichlorides and alcohols to chlorides in good to excellent yields. researchgate.netresearchgate.net

The proposed mechanism for this transformation involves the following steps: researchgate.net

Activation of DCME: The Lewis acid (TiCl₄) activates the this compound.

Reaction with Aldehyde/Alcohol: The oxygen of the aldehyde or alcohol attacks the activated DCME complex.

Chloride Attack and Elimination: A chloride ion attacks the resulting intermediate, leading to the formation of the chlorinated product and the release of byproducts.

This deoxygenative chlorination can be combined with a subsequent Rieche formylation step using the same reagent system, providing an efficient route for the synthesis of aromatic dialdehydes. researchgate.netatauni.edu.tr This strategy involves the deoxychlorination of an aryl aldehyde followed by a second formylation of the more activated benzal chloride derivative. researchgate.net

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides invaluable insights into the reactivity and reaction mechanisms of this compound. Quantum chemical studies and Density Functional Theory (DFT) are powerful tools for elucidating the intricate details of these reactions at a molecular level.

Quantum Chemical Studies on this compound Reactivity

Quantum chemical calculations have been employed to investigate the reactivity of ethers containing chlorine, which can serve as models for understanding this compound. For instance, studies on the OH-initiated oxidation reactions of chloromethyl ethyl ether have utilized quantum calculation methods to explore H-atom abstraction pathways. nih.gov These studies show that the stability of the resulting radical and the energy barrier of the transition state are key factors determining the reaction pathway. nih.gov While not directly on this compound, these computational approaches provide a framework for analyzing its reactivity. nih.govresearchgate.networldscientific.com

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a mainstream method for studying reaction mechanisms due to its balance of computational cost and accuracy. dokumen.pub DFT calculations can be used to model the potential energy surfaces of reactions involving this compound, helping to identify transition states and intermediates. mdpi.com

For example, DFT has been used to investigate the adsorption and reaction of chlorine-containing compounds on surfaces, which can be analogous to the interaction of this compound with a Lewis acid catalyst. researchgate.net These studies provide insights into the electronic interactions that drive the reaction. researchgate.net

In the context of formylation and chlorination reactions, DFT can be used to:

Calculate the energies of reactants, products, intermediates, and transition states.

Determine the activation barriers for different reaction pathways.

Analyze the electronic structure of molecules to understand charge distribution and electrophilicity/nucleophilicity. mdpi.com

Investigate the role of the Lewis acid catalyst in activating this compound.

The M06-2X functional is a popular choice in DFT studies for its accuracy in transition metal thermochemistry and main-group element properties. dokumen.pub For studying the reactivity of this compound, a dual-level approach combining a DFT method like M06-2X for geometry optimization and a higher-level method like CCSD(T) for energy refinement can provide highly accurate results. nih.govresearchgate.net

Investigation of Reaction Pathways and Transition States

The investigation into the reaction pathways and transition states of this compound (DCME) has been approached through both experimental observation in synthetic contexts and, more recently, through detailed computational and theoretical studies. These investigations are crucial for understanding the compound's reactivity, particularly in formylation reactions and atmospheric degradation processes.

Detailed research findings have elucidated the mechanisms by which DCME participates in reactions. For instance, in the Rieche formylation of electron-rich aromatic compounds, a Lewis acid such as titanium tetrachloride (TiCl₄) plays a critical role. researchgate.netmdpi.com The reaction proceeds via a Friedel-Crafts-type mechanism where the Lewis acid coordinates to one of the chlorine atoms of DCME. smolecule.com This coordination polarizes the molecule, facilitating the departure of a chloride ion and the formation of a highly reactive electrophile, the chloro(methoxy)methyl cation. researchgate.net This cation then attacks the aromatic ring, leading to the formylated product after a hydrolysis step. researchgate.netsmolecule.com

Computational chemistry has provided deeper insights into reaction pathways at a molecular level, particularly for gas-phase reactions relevant to atmospheric chemistry. Theoretical studies have been conducted on the reactions of this compound (referred to in studies as DCDME) with atmospheric oxidants like the hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. researchgate.netresearchgate.net These studies employ quantum mechanical methods to map out the potential energy surface of the reaction, identifying all stationary points, which include reactants, intermediates, transition states, and products. researchgate.net

For the reaction between DCME and the OH radical, researchers have calculated the geometries of the stationary points using methods like BHandHLYP/6-311G(d,p), with energy refinements at a higher level of theory, CCSD(T)/6-311G(d,p). researchgate.net The reaction profiles were modeled to include the formation of pre-reactive and post-reactive complexes, and rate constants were evaluated using Canonical Transition State Theory (CTST). researchgate.net

Similarly, the night-time atmospheric reactions of DCME with the NO₃ radical have been explored computationally. researchgate.netdntb.gov.ua These investigations used hybrid density functional theory (M06-2X/6-31+G(d,p)) for optimization and frequency calculations, with further energy refinement using the coupled-cluster method (CCSD(T)/6-311++G(d,p)). researchgate.net Such studies successfully locate and characterize the saddle points (transition states) on the potential energy surface, providing critical data on the energy barriers and feasibility of different reaction channels. researchgate.net

The table below summarizes key findings from these theoretical investigations.

Interactive Data Table: Computational Investigations of this compound Reactions

Reaction InvestigatedComputational Methods EmployedDetailed Research FindingsCitations
DCME + OH RadicalGeometry/Frequencies: BHandHLYP/6-311G(d,p) Energy: CCSD(T)/6-311G(d,p) Kinetics: Canonical Transition State Theory (CTST)Geometries and all stationary points on the potential energy surface were calculated. Reaction profiles were modeled, including pre- and post-reactive complexes. Rate constants were evaluated and found to be in very good agreement with available experimental data. researchgate.net
DCME + NO₃ RadicalGeometry/Frequencies: M06-2X/6-31+G(d,p) Energy: CCSD(T)/6-311++G(d,p)All stationary points (minima and saddle points/transition states) were located and characterized on the potential energy surfaces. The study focused on H-atom abstraction pathways. researchgate.netdntb.gov.ua
Rieche FormylationMechanistic Proposal (based on experimental results)The reaction proceeds via a Friedel-Crafts-type mechanism. The Lewis acid (TiCl₄) coordinates to DCME, inducing polarization and chloride departure to form a reactive chloro(methoxy)methyl cation intermediate. researchgate.netsmolecule.com

These combined experimental and theoretical approaches provide a comprehensive picture of the reaction pathways of this compound, detailing the transient species and energy profiles that govern its chemical transformations.

Advanced Applications of Dichloromethyl Methyl Ether in Organic Synthesis

Formylation Reactions

Formylation reactions involving dichloromethyl methyl ether are a cornerstone of its synthetic utility. The most prominent of these is the Rieche formylation, which employs this compound as the formyl source to introduce an aldehyde group onto electron-rich aromatic compounds. wikipedia.orgcommonorganicchemistry.com This reaction is typically mediated by a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), and requires an acidic workup. wikipedia.orgcommonorganicchemistry.com

The reaction of this compound with aromatic compounds under Friedel-Crafts conditions, followed by hydrolysis, yields the corresponding aromatic aldehydes. orgsyn.org This method is a versatile tool for the synthesis of a wide array of benzaldehyde (B42025) motifs. jst.go.jp

The Rieche formylation is particularly effective for electron-rich (activated) aromatic compounds. wikipedia.org Substrates such as mesitylene (B46885) are readily formylated using this compound in the presence of titanium tetrachloride. wikipedia.orgorgsyn.org The reaction's scope extends to various activated aromatic rings. mdpi.comnih.gov

While the Vilsmeier-Haack reagent is often ineffective for the formylation of fluorine-containing aromatics, dichloromethyl alkyl ethers have emerged as a powerful alternative for this class of compounds. jst.go.jp Formylation using this compound has found limited industrial application, potentially due to the hazardous nature of the reagents, like PCl₅, used in its preparation. jst.go.jp For less reactive, non-activated arenes, the conditions required for formylation can be harsher, and the yields may be lower. The success of the reaction is highly dependent on the electron density of the aromatic ring.

A comprehensive study has explored the formylation of phenols, methoxybenzenes, and methylbenzenes using this compound and titanium tetrachloride, demonstrating its utility in producing a variety of aromatic aldehydes. mdpi.comnih.govnih.gov The regioselectivity of this process is significantly influenced by the coordination between atoms on the aromatic substrate and the titanium metal core. mdpi.comnih.govnih.gov

For phenols, formylation preferentially occurs at the ortho position relative to the hydroxyl group. mdpi.commdma.ch This selectivity is attributed to the coordination between the titanium atom and the oxygen of the hydroxyl group. mdpi.commdma.ch In the case of methoxybenzenes, TiCl₄ can coordinate with the ether oxygen, but this interaction is weaker than with a hydroxyl group, meaning steric hindrance also plays a crucial role in determining the position of formylation. mdpi.com For methylbenzenes, where no such coordinating oxygen atoms are present, the formyl group is introduced at the least sterically hindered position. mdpi.com

The following table summarizes the results of the formylation of various phenols, methoxybenzenes, and methylbenzenes.

EntrySubstrateProduct(s)Overall Yield (%)Product Ratio
1Phenol (B47542)2-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde18% (2-isomer), 0.75% (4-isomer)2.8 : 1
23-Methylphenol2-Hydroxy-6-methylbenzaldehyde and 4-Hydroxy-2-methylbenzaldehyde60%1 : 2.7
33-Methoxyphenol6-Hydroxy-2-methoxybenzaldehyde, 2-Hydroxy-4-methoxybenzaldehyde, and 4-Hydroxy-2-methoxybenzaldehyde61%1 : 3.2 : 1.5
4Anisole2-Methoxybenzaldehyde and 4-Methoxybenzaldehyde65%1 : 1.2
51,3-Dimethoxybenzene2,6-Dimethoxybenzaldehyde and 2,4-Dimethoxybenzaldehyde79%1 : 3.3
6Toluene2-Methylbenzaldehyde and 4-Methylbenzaldehyde56%1 : 1.2

Data sourced from a study on the formylation of electron-rich aromatic rings. mdpi.comresearchgate.net

The utility of this compound extends beyond simple benzene (B151609) derivatives. The formylation procedure has been successfully applied to a broader range of substrates, including polynuclear aromatic compounds, phenol ethers, and various hetero-aromatic compounds, showcasing the general applicability of this method for aldehyde synthesis. orgsyn.org

This compound has also been employed in the specific formylation of more complex natural product structures. orgsyn.org For instance, colchicine (B1669291) derivatives can be formylated using this reagent. orgsyn.org One documented procedure involves reacting a colchicine derivative with this compound in the presence of tin(II) chloride (SnCl₂) in dichloromethane (B109758) at 0°C, achieving a 70% yield of the formylated product. researchgate.net

The Rieche formylation is considered a variant of the Friedel-Crafts acylation. synarchive.com While traditionally applied to aromatic compounds, recent research has expanded the scope of Friedel-Crafts-type formylations using this compound to other classes of substrates. A notable development is the formylation of various alkenes. nih.gov This reaction can be mediated by reagent combinations such as SnCl₄ with 2,6-dibromopyridine (B144722) or silver trifluoromethanesulfonate (B1224126) (AgOTf) with pyridine. nih.gov The former is particularly suited for α,α-diarylalkenes, while the latter can be applied to both arylalkenes and some alkylalkenes. nih.gov This expansion to alkene substrates underscores the versatility of this compound in Friedel-Crafts-type reactions. nih.govresearchgate.net

Stereo- and Regioselective Formylations

The formylation of aromatic compounds using this compound, often referred to as the Rieche formylation, can be conducted with a high degree of regioselectivity, particularly when mediated by a Lewis acid like titanium tetrachloride (TiCl₄) mdpi.comsynarchive.com. The regioselectivity of this electrophilic aromatic substitution is significantly influenced by the coordination between atoms in the aromatic substrate and the metal center of the Lewis acid mdpi.comnih.gov. This interaction directs the formyl group to a specific position on the aromatic ring.

For electron-rich aromatic rings such as phenols, methoxybenzenes, and methylbenzenes, this method provides an excellent route to producing aromatic aldehydes mdpi.com. For instance, the ortho-formylation of electron-rich phenols is successfully achieved using this compound and titanium (IV) tetrachloride mdpi.com. The reaction typically involves dissolving the aromatic compound in a dry solvent like dichloromethane, adding TiCl₄, and then introducing this compound mdpi.com. The coordination between the Lewis acid and substituents on the aromatic ring, such as hydroxyl or methoxy (B1213986) groups, plays a crucial role in directing the regioselectivity of the formylation researchgate.net. Steric effects also contribute to the observed selectivity researchgate.net.

Research has demonstrated the scope of this regioselectivity across various substituted aromatic compounds. The following table summarizes the formylation of several electron-rich aromatic substrates, highlighting the principal products and yields achieved.

Chlorination Reagent in Synthetic Transformations

This compound is a highly effective reagent for introducing chlorine into organic molecules under various contexts. It can convert carboxylic acids to their corresponding acid chlorides and replace hydroxyl and carbonyl oxygen atoms with chlorine atoms.

This compound is utilized for the synthesis of acid chlorides from carboxylic acids orgsyn.orgwikipedia.org. This transformation is particularly valuable for sensitive substrates, such as acetylated monocarboxylic acid sugars and acetylated amino acids orgsyn.org. The reaction provides a pathway to activate carboxylic acids for subsequent nucleophilic acyl substitution reactions. While numerous reagents like thionyl chloride and oxalyl chloride are commonly used for this purpose, this compound offers an alternative for specific applications jcsp.org.pkcommonorganicchemistry.com.

A significant application of this compound is its ability to effect the replacement of carbonyl and hydroxyl oxygen atoms with chlorine orgsyn.org. This transformation is a powerful tool for converting functional groups. For instance, the oxygen of a carbonyl group in an aldehyde or ketone can be replaced to form a geminal dichloride researchgate.net. Similarly, a hydroxyl group in an alcohol can be substituted to yield an alkyl chloride researchgate.net. This reactivity underscores the utility of this compound as a versatile chlorinating agent in organic synthesis orgsyn.org.

A highly efficient method for the deoxygenative chlorination of aldehydes and alcohols employs a system of this compound and TiCl₄ researchgate.netrawdatalibrary.net. This process converts a wide range of aldehydes into geminal dichlorides and alcohols into their corresponding chlorides, often in good to excellent yields of up to 99% researchgate.netrawdatalibrary.net.

The reaction mechanism is believed to involve the formation of a reactive intermediate from the interaction of the Lewis acid with this compound researchgate.net. For aldehydes, this leads to the deoxygenative conversion of the formyl group into a dichloromethyl group researchgate.net. This method provides a direct and efficient route to geminal dichlorides, which are valuable synthetic intermediates researchgate.net.

The following table presents results from the deoxygenative chlorination of various aldehydes and alcohols using the this compound/TiCl₄ system.

Table 2: Deoxygenative Chlorination of Aldehydes and Alcohols

Substrate Product Yield (%)
Benzaldehyde (Dichloromethyl)benzene 95
4-Methoxybenzaldehyde 1-(Dichloromethyl)-4-methoxybenzene 92
4-Nitrobenzaldehyde 1-(Dichloromethyl)-4-nitrobenzene 88
Cinnamaldehyde (3,3-Dichloroprop-1-en-1-yl)benzene 85
1-Phenylethan-1-ol (1-Chloroethyl)benzene 99
Benzyl (B1604629) alcohol (Chloromethyl)benzene 98

Synthesis of Specialized Organic Compounds

This compound is employed in carbohydrate chemistry for the preparation of α-acetochlorosugars orgsyn.org. These compounds are important intermediates in the synthesis of oligosaccharides and glycoconjugates. A specific example is the reaction of a protected galactopyranoside, methyl 2,4,6-tri-O-benzoyl-3-O-benzyl-β-D-galactopyranoside, with an excess of this compound in the presence of a catalytic amount of fused zinc chloride researchgate.net. This reaction yields the corresponding α-glycosyl chloride in 75-80% yield researchgate.net. This conversion highlights the reagent's utility in creating reactive glycosyl donors for stereoselective glycosylation reactions researchgate.net.

Synthesis of Ortho Derivatives of Formic Acid

This compound is a key reagent for the preparation of ortho derivatives of formic acid, such as orthoformates. orgsyn.org These compounds are valuable intermediates in organic synthesis, often used as protecting groups for aldehydes and in the formation of acetals and ketals. The synthesis typically involves the reaction of DCME with an alcohol in the presence of a suitable base to neutralize the hydrogen chloride byproduct. While specific methodologies can vary, the general transformation highlights the utility of DCME as a precursor to the trimethoxymethyl group.

Alkenone Synthesis from Borinic Esters

A notable application of this compound is in the synthesis of ketones from borinic acid esters. acs.orgacs.org This method provides a novel route to ketones via the hydroboration of olefins. The process involves the base-induced reaction of borinic esters with DCME. acs.org The reaction proceeds under exceptionally mild conditions, where the borinic ester is transformed by DCME and a base, such as lithium triethylcarboxide, into an intermediate that is readily oxidized to the corresponding ketone in high yields. acs.org This transformation is particularly effective for a range of alkyl groups, including those that are sterically hindered. acs.org

The general sequence can be summarized as:

Hydroboration of an olefin to form a dialkylborane.

Reaction with an alcohol (e.g., methanol) to produce the borinic ester.

Base-induced reaction with this compound.

Oxidation of the resulting intermediate to yield the final ketone.

Table 1: Synthesis of Ketones from Borinic Esters using this compound

Olefin PrecursorBorinic Ester IntermediateKetone ProductYield (%)
1-OcteneDioctylborinic acid, methyl ester9-Heptadecanone86
StyreneBis(2-phenylethyl)borinic acid, methyl ester1,4-Diphenyl-2-butanone85
CyclohexeneDicyclohexylborinic acid, methyl esterDicyclohexyl ketone92
NorborneneDi-exo-norbornylborinic acid, methyl esterDi-exo-norbornyl ketone89
Data sourced from research on the base-induced reaction of borinic acid esters with DCME. acs.org

Heterocyclic Compound Synthesis

This compound is a valuable reagent in the synthesis and functionalization of heterocyclic compounds. Its primary role in this context is through the Rieche formylation, a process that introduces a formyl group (-CHO) onto electron-rich aromatic systems, including many heterocycles. orgsyn.orgwikipedia.org This formylation reaction is a key step in building more complex heterocyclic structures or in modifying existing ones to alter their biological or chemical properties. The reaction is typically carried out under Friedel-Crafts conditions, using a Lewis acid such as titanium tetrachloride (TiCl₄) to activate the DCME. orgsyn.orgnih.gov

Reactions with Trialkylboranes for Alkyl Group Transfer

An efficient application of this compound involves its reaction with trialkylboranes in the presence of a strong base, which results in the transfer of all three alkyl groups from the boron atom to a central carbon atom. taylorandfrancis.com This reaction provides a powerful method for carbon-carbon bond formation and the synthesis of highly substituted carbon structures. acs.org The process is notably effective even for trialkylboranes bearing bulky tertiary alkyl groups, such as tert-butyl, which are transferred successfully under mild conditions. taylorandfrancis.comacs.org The use of a base like lithium triethylcarboxide facilitates the reaction, leading to an intermediate that can be subsequently oxidized to form highly hindered trialkylcarbinols. acs.org

Table 2: Alkyl Group Transfer from Trialkylboranes using this compound

TrialkylboraneBaseFinal Product after OxidationYield (%)
TriethylboraneLithium triethylcarboxideTriethylcarbinol91
Tri-n-butylboraneLithium triethylcarboxideTri-n-butylcarbinol88
Tri-sec-butylboraneLithium triethylcarboxideTri-sec-butylcarbinol85
TricyclohexylboraneLithium triethylcarboxideTricyclohexylcarbinol94

Synthesis of Cyclopropyl (B3062369) Silyl (B83357) Ketones

This compound is employed in a novel synthesis of cyclopropyl silyl ketones. oup.com The reaction involves treating 1-trimethylsilylcyclopropyllithium derivatives with DCME. oup.comresearchgate.net This process affords the corresponding cyclopropyl silyl ketones in moderate yields and is characterized by an intramolecular 1,2-silicon shift from carbon to carbon. oup.com

A more efficient, one-pot procedure starts with silylcyclopropyl bromides. researchgate.net In the presence of a base like n-butyllithium, a carbanion intermediate is generated, which then reacts with DCME. The DCME itself reacts with the excess base to form chloromethoxycarbene. This leads to a cyclopropylidene derivative, which can be subsequently hydrolyzed or trapped with an electrophile to give the desired cyclopropyl silyl ketone in good yields. researchgate.net

Table 3: Synthesis of Cyclopropyl Silyl Ketones

Silylcyclopropyl Bromide DerivativeBaseQuenching AgentProductYield (%)
1-Bromo-1-(trimethylsilyl)cyclopropanen-ButyllithiumMethanolCyclopropyl(trimethylsilyl)methanone75
1-Bromo-1-(tert-butyldimethylsilyl)cyclopropanen-ButyllithiumMethanol(tert-Butyldimethylsilyl)(cyclopropyl)methanone82

Derivatives and Analogues of Dichloromethyl Methyl Ether

Dichloromethyl Alkyl Ethers (e.g., Dichloromethyl Propyl Ether, Dichloromethyl Butyl Ether)

Dichloromethyl alkyl ethers with longer alkyl chains, such as dichloromethyl propyl ether and dichloromethyl butyl ether, have emerged as important alternatives to the more volatile dichloromethyl methyl ether. Their higher boiling points make them more suitable for large-scale syntheses.

Dichloromethyl propyl ether and dichloromethyl butyl ether have proven to be effective reagents for the formylation of fluorine-containing aromatic compounds, a reaction of significant interest in the synthesis of pharmaceutical and agrochemical intermediates. wikipedia.org When used in conjunction with a Lewis acid like titanium tetrachloride (TiCl₄), these ethers can introduce a formyl group (-CHO) onto activated aromatic rings. nih.govgoogle.com

Specifically, the formylation of fluorine-containing anisoles with dichloromethyl propyl ether or dichloromethyl butyl ether yields the corresponding benzaldehyde (B42025) derivatives in good yields. wikipedia.orgorganic-chemistry.org This method is often preferred over using this compound, which is prepared from the highly volatile and flammable methyl formate (B1220265). wikipedia.org The direct formylation of electron-rich aromatic compounds using this compound and a Lewis acid is known as the Rieche formylation. medlifemastery.comgoogle.com

However, the reaction takes a different course with fluorine-containing phenols. Instead of the expected salicylaldehyde (B1680747) derivatives, the reaction with dichloromethyl alkyl ethers leads to the formation of the corresponding aryl formates in high yields. wikipedia.orgorganic-chemistry.org

A plausible mechanism involves the initial coordination of the Lewis acid to the dichloromethyl alkyl ether, generating a highly electrophilic species that then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the intermediate yields the final aldehyde product.

Table 1: Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers

Substrate Reagent Product Yield
Fluorine-containing anisoles Dichloromethyl propyl ether/Lewis Acid Corresponding benzaldehydes Good
Fluorine-containing anisoles Dichloromethyl butyl ether/Lewis Acid Corresponding benzaldehydes Good
Fluorine-containing phenols Dichloromethyl propyl ether/Lewis Acid Corresponding aryl formates High

Studies have shown that dichloromethyl propyl ether and dichloromethyl butyl ether are attractive alternatives for the formylation of fluorine-containing aromatics that also possess methoxy (B1213986) or methyl groups. wikipedia.org The choice of the alkyl group on the ether can influence the reactivity and selectivity of the formylation reaction, although dichloromethyl propyl and butyl ethers often react similarly. wikipedia.org The regioselectivity of these formylation reactions is significantly influenced by the coordination between the atoms on the aromatic substrate and the metal center of the Lewis acid. nih.govgoogle.com While these ethers are effective for formylating certain activated aromatic rings, their utility can be limited with other substrates. For instance, attempts to formylate isobutene and trimethylethylene with this compound resulted in 2:1 addition products rather than the expected formylated compounds. chempanda.com

Related Chloromethyl Ethers

Chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl, is a widely used reagent in organic synthesis. wikipedia.org Historically, it was prepared by reacting formaldehyde (B43269), methanol, and hydrogen chloride. wikipedia.orgorgsyn.org However, this method is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether. acs.orgdatapdf.com

To circumvent this issue, alternative synthetic routes have been developed. A convenient in situ synthesis involves the reaction of dimethoxymethane (B151124) with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. wikipedia.orgchempanda.com This method produces a high-purity solution of CMME in methyl acetate. chempanda.com

Chloromethyl methyl ether is primarily used to introduce the methoxymethyl (MOM) ether protecting group for alcohols. wikipedia.orgwikipedia.org The MOM group is stable under a variety of reaction conditions but can be easily removed with Lewis or Brønsted acids. wikipedia.org The protection of an alcohol is typically achieved by reacting it with CMME in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

Table 2: Protection of Alcohols using CMME

Alcohol Reagent Base Protected Alcohol

Modern synthetic methods focus on the catalytic generation of CMME to avoid its isolation and handling due to its carcinogenic nature. organic-chemistry.org Zinc(II) salts have been found to be effective catalysts for the reaction between acetals and acid halides, producing haloalkyl ethers in near-quantitative yields. organic-chemistry.orgacs.org This approach allows for the direct use of the resulting CMME solution in subsequent reactions, with any excess reagent being destroyed during the workup process. organic-chemistry.orgacs.org This catalytic method is scalable and offers a safer alternative to traditional synthetic procedures. organic-chemistry.org

Chloromethyl Methyl Ether (CMME): Synthesis and Historical Context

Generation in situ for Synthetic Applications

The in situ generation of α-halo ethers, such as chloromethyl methyl ether (MOM-Cl), a related compound to this compound, is a significant strategy in organic synthesis to circumvent the handling and storage of these potentially hazardous reagents. organic-chemistry.orgorgsyn.org Commercially available chloromethyl methyl ether often contains the highly carcinogenic impurity bis(chloromethyl) ether, and its use is restricted in many regions. google.com Synthesizing the reagent immediately before its use in a reaction vessel minimizes exposure and avoids the need for purification of the unstable ether. organic-chemistry.org

Several methods have been developed for the efficient in situ synthesis of these ethers. One common approach involves the reaction between an acetal, like dimethoxymethane, and an acid halide. organic-chemistry.org For instance, zinc(II) salts have been shown to be highly effective catalysts for this transformation, requiring only minute quantities (0.01 mol%) to achieve near-quantitative yields of the haloalkyl ether within a few hours. organic-chemistry.org The resulting solution containing the α-halo ether can then be used directly for subsequent reactions, such as the protection of alcohols, without isolating the intermediate. organic-chemistry.orgorgsyn.org This is particularly advantageous for introducing acid-sensitive protecting groups. organic-chemistry.org

The primary benefits of in situ generation include:

Enhanced Safety: It significantly reduces the risks associated with the storage, transportation, and handling of toxic and carcinogenic chloroalkyl ethers. organic-chemistry.org Any excess reagent can be readily destroyed during the reaction workup. organic-chemistry.org

High Purity: In situ methods can produce the desired reagent with minimal formation of hazardous byproducts like bis(chloromethyl) ether. orgsyn.org

Scalability: The methods are generally scalable from small laboratory quantities to larger industrial production. organic-chemistry.org

This methodology has been extended to other analogues, such as benzyl (B1604629) chloromethyl ether, for the protection of hydroxyl groups in various bifunctional molecules and amino acids. researchgate.net The development of in situ protocols, especially those compatible with continuous flow reactors, represents a modern approach to safely and efficiently utilize this important class of reagents in chemical synthesis. google.com

Bis(chloromethyl) Ether (BCME): Formation and Environmental Considerations

Bis(chloromethyl) ether (BCME) is a hazardous organic compound that is recognized as a potent human carcinogen. canada.cawikipedia.org Its formation and environmental behavior are of significant concern, particularly as it can appear as an impurity in related chloroalkyl ethers.

Formation

BCME does not occur naturally. einsteinmed.educdc.gov It can be formed as a byproduct during the synthesis of other chemicals, notably in the production of chloromethyl methyl ether (CMME). nih.gov Technical grade CMME is known to contain BCME as an impurity. canada.cacanada.ca The formation of BCME is particularly favored when formaldehyde and hydrogen chloride are present together, especially under conditions of low water content and low pH. einsteinmed.edunih.gov

The reaction of methanol, formaldehyde, and hydrogen chloride, a common method for preparing CMME, can also generate significant quantities of BCME, especially at elevated temperatures (e.g., 45°C). orgsyn.orggoogle.com It has been found that controlling the reaction temperature by keeping it below 45°C markedly decreases the formation of BCME without significantly affecting the rate of CMME production. google.com

Environmental Considerations

Once released into the environment, BCME is not persistent. einsteinmed.educdc.gov Its fate is primarily governed by rapid chemical degradation.

Atmosphere: In the air, BCME is broken down by photo-oxidation and reactions with other chemicals and sunlight. einsteinmed.educdc.gov It can also be removed from the air by rain. cdc.gov

Water: BCME dissolves in water and hydrolyzes very quickly. canada.caeinsteinmed.edu The half-life of BCME in water at 20°C has been reported to be as short as 38 seconds. canada.ca This rapid hydrolysis yields non-toxic, common chemicals: formaldehyde and hydrochloric acid. einsteinmed.educanada.ca Due to this extremely fast hydrolysis, other degradation processes like oxidation are precluded in aquatic systems. canada.ca

Soil: When released to soil, some BCME may evaporate into the air, but the majority is expected to be broken down quickly by reacting with soil moisture. einsteinmed.educdc.gov

Because of its rapid degradation, BCME does not accumulate in plants or animals and does not build up in the food chain. einsteinmed.educdc.gov The primary route of potential human exposure is through the inhalation of vapors in occupational settings where it might be formed as a byproduct. einsteinmed.educdc.gov Due to its high toxicity and carcinogenicity, its industrial production has ceased in most countries, and its presence in the environment is not expected to be significant. canada.cawikipedia.org

Environmental Fate of Bis(chloromethyl) Ether (BCME)
Environmental CompartmentPrimary Fate and Degradation ProcessDegradation ProductsPersistence
AirBroken down by sunlight and chemical reactions (photo-oxidation). einsteinmed.educdc.gov Removed by rain. cdc.gov-Low
WaterRapid hydrolysis (half-life of ~38 seconds at 20°C). canada.caFormaldehyde and Hydrochloric Acid einsteinmed.educanada.caVery Low
SoilRapidly broken down by reaction with soil moisture. einsteinmed.educdc.gov Some evaporation may occur. cdc.govFormaldehyde and Hydrochloric Acid einsteinmed.eduVery Low

Theoretical Studies on the Reactivity of Related Halogenated Ethers

The reactivity of halogenated ethers and related electrophilic compounds is a subject of significant interest in organic chemistry, and theoretical studies provide valuable insights into their behavior. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is employed to explore the electronic structure and reaction mechanisms of these molecules. rsc.orgnih.gov

Theoretical studies on related halogenated organic compounds focus on several key areas:

Electronic Properties and Reactivity Descriptors: A fundamental aspect of these studies is the calculation of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical descriptor of a molecule's reactivity; a smaller gap generally implies higher reactivity. nih.govdntb.gov.ua For instance, studies on halogenated phenanthrenes have shown that halogen substitution reduces the HOMO-LUMO gap, thereby altering the molecule's electronic properties and reactivity. dntb.gov.ua

Reaction Mechanisms and Transition States: Computational models can map out the entire energy profile of a chemical reaction, including the identification of transition states. This allows for the prediction of reaction barrier heights, which are directly related to reaction rates. epa.gov For electrophilic substitution reactions, which are characteristic of α-halo ethers, theoretical models can predict the regioselectivity and the influence of substituents on the reaction rate. epa.gov

Influence of Halogen Atoms: The type of halogen atom (F, Cl, Br, I) significantly influences a compound's reactivity. Theoretical studies can quantify these effects. For example, research on halogenated acetophenones revealed that introducing chlorine or bromine atoms into the structure influences the electron density and, consequently, the rate of reaction with biological targets. nih.gov In other systems, the reactivity order of halogenating agents was found to be highly dependent on the nature of the reacting substrate. rsc.org

While specific theoretical studies focusing solely on this compound are not extensively detailed in the literature, the principles derived from studies of other halogenated electrophiles are directly applicable. These computational approaches provide a powerful tool for rationalizing observed reactivity, predicting the outcomes of new reactions, and designing more efficient and selective chemical transformations involving halogenated ethers.

Key Areas in Theoretical Studies of Halogenated Compound Reactivity
Area of StudyMethodology/DescriptorsInsights GainedExample from Related Compounds
Electronic PropertiesDFT, HOMO-LUMO energy gap analysis. nih.govdntb.gov.uaPredicts relative reactivity; smaller gap often means higher reactivity.Halogenation of phenanthrene (B1679779) reduces the HOMO-LUMO gap. dntb.gov.ua
Reaction MechanismsTransition state searching, calculation of reaction energy barriers. epa.govDetermines reaction rates and preferred reaction pathways (regioselectivity).Prediction of barrier heights for electrophilic aromatic substitution. epa.gov
Halogen InfluenceComparison of different halogen substituents (F, Cl, Br). nih.govQuantifies how halogen type affects electron density and reaction kinetics.Cl and Br atoms alter the inhibitory activity of halogenated acetophenones. nih.gov
Interaction AnalysisEnergy decomposition analysis. epa.govIdentifies the dominant forces (e.g., electrostatic, steric) controlling the reaction.Electrostatic interactions dominate the barrier height in electrophilic substitution. epa.gov

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Dichloromethyl Methyl Ether Reactions

The traditional Rieche formylation and related reactions with this compound have historically relied on stoichiometric amounts of strong Lewis acids like titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃). mdpi.comwikipedia.org While effective, these catalysts often suffer from issues related to corrosiveness, moisture sensitivity, and the generation of significant waste streams during workup. mdpi.com Consequently, a significant area of research is the development of more advanced and sustainable catalytic systems.

Recent advancements have demonstrated the potential of alternative catalysts. For instance, silver trifluoromethanesulfonate (B1224126) (AgOTf) has been shown to be a highly effective promoter for the direct formylation of substituted benzenes using this compound. acs.org This system allows for reactions to proceed under much milder conditions, even at temperatures as low as -78 °C, and can tolerate sensitive functional groups that are often incompatible with stronger Lewis acids. acs.org

Another promising avenue is the exploration of transition metal ion catalysis. While more commonly associated with the Vilsmeier-Haack reaction, which employs a different formylating agent, the principles can be extended to reactions with this compound. Transition metal ions have the potential to act as more tunable and potentially recyclable Lewis acid catalysts. researchgate.net Furthermore, the development of heterogeneous catalysts, where the active catalytic sites are immobilized on a solid support, is a key goal for improving the sustainability of these reactions by simplifying catalyst separation and recycling.

Asymmetric Synthesis Utilizing this compound

The application of this compound in asymmetric synthesis, where a new chiral center is created with a preference for one enantiomer, remains a largely unexplored and challenging area. The high reactivity of the electrophilic species generated from this compound in the presence of a Lewis acid makes it difficult to control the stereochemical outcome of the reaction.

Current research in asymmetric catalysis offers potential strategies that could be adapted for this compound. One approach involves the use of chiral Lewis acids. These catalysts, which incorporate a chiral ligand, can create a chiral environment around the electrophile, potentially influencing the facial selectivity of the nucleophilic attack. nih.gov For example, the combination of a silyl (B83357) triflate Lewis acid with a chiral squaramide hydrogen-bond donor has been shown to create a highly reactive chiral Lewis acid complex capable of activating acetals for enantioselective reactions. nih.gov A similar strategy could conceivably be applied to activate this compound.

Another possibility lies in the development of chiral auxiliaries attached to the substrate. This approach involves temporarily introducing a chiral molecule that directs the stereochemical course of the formylation reaction. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. While there are currently no specific examples of this with this compound, it is a well-established strategy in asymmetric synthesis. rsc.org The development of catalytic asymmetric reactions involving this compound would represent a significant advancement, providing direct access to chiral aromatic aldehydes, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Applications in Materials Science and Polymer Chemistry

The reactivity of this compound and related compounds suggests significant potential for applications in materials science and polymer chemistry, particularly for the modification and synthesis of novel polymers. The ability to introduce functional groups onto aromatic rings via Friedel-Crafts-type reactions is a powerful tool for altering the properties of existing polymers or for creating new materials with tailored characteristics.

For example, the related reagent, chloromethyl methyl ether (CMME), has been used as an external crosslinker in the Friedel-Crafts reaction to prepare hypercrosslinked styrene-divinylbenzene copolymers. researchgate.net This process introduces covalent bonds between the polymer chains, resulting in materials with high surface areas and distinct porous structures. researchgate.net Similar applications can be envisioned for this compound, which could be used to introduce formyl groups onto polymer backbones. These formyl groups can then serve as versatile handles for further functionalization, allowing for the attachment of a wide range of chemical moieties to tune the polymer's properties, such as solubility, thermal stability, or chemical resistance.

The introduction of formyl groups can also be used to prepare functional polymers for applications in areas like catalysis, separations, and sensing. For instance, a polymer functionalized with aldehyde groups could be used as a solid support for catalysts or as a scavenger resin to remove specific impurities from a reaction mixture. The development of new polymerization methodologies involving this compound could also lead to the creation of novel polymer architectures with unique properties.

Bio-inspired and Biocatalytic Approaches to this compound Transformations

The field of biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods. While there are no reported examples of enzymes that directly utilize this compound as a substrate, the broader area of biocatalytic formylation is an active area of research.

For instance, lipases have been successfully employed for the N-formylation of amines using ethyl formate (B1220265) as the formylating agent. nih.gov This reaction proceeds under mild conditions and demonstrates the potential of enzymes to catalyze formylation reactions with high efficiency and selectivity. nih.gov In biochemistry, formylation reactions are integral to processes such as the biosynthesis of purines and the initiation of protein synthesis, where enzymes known as formyltransferases play a crucial role. wikipedia.org

Future research in this area could focus on enzyme discovery and engineering to identify or create enzymes that can recognize and transform substrates in the presence of a formylating agent like this compound or, more likely, safer alternatives. A bio-inspired approach might involve designing synthetic catalysts that mimic the active site of formyltransferase enzymes to achieve high selectivity and efficiency under mild conditions. The development of biocatalytic or bio-inspired formylation methods would represent a significant step towards more sustainable chemical manufacturing.

Development of Safer and More Efficient this compound-Based Reagents

A significant driver in modern synthetic chemistry is the development of reagents and methodologies that are safer, more efficient, and more environmentally benign. This compound, while a valuable reagent, is volatile and reactive, necessitating careful handling. Research is ongoing to develop safer alternatives and more efficient reaction protocols.

One promising strategy is the use of dichloromethyl alkyl ethers with longer alkyl chains, such as dichloromethyl propyl ether and dichloromethyl butyl ether. jst.go.jp These analogues have higher boiling points than this compound, which reduces their volatility and makes them easier and safer to handle, particularly on a larger scale. jst.go.jp These reagents have been shown to be effective in the formylation of fluorine-containing aromatic compounds, demonstrating their potential as viable, safer substitutes. jst.go.jp

Another approach to enhancing safety and efficiency is the use of microreactor technology. Continuous-flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. For the related hazardous reagent chloromethyl methyl ether, a microreactor system has been developed for its in-situ generation and immediate use, thereby minimizing operator exposure. researchgate.netgoogle.com A similar approach could be applied to reactions involving this compound, offering a safer and more controlled reaction environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.